![molecular formula C13H13ClN6 B6423112 (4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine CAS No. 896004-76-5](/img/structure/B6423112.png)
(4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a chlorophenyl group and a pyrazolopyrimidine core, makes it a subject of interest in medicinal chemistry and pharmacology.
Mécanisme D'action
Target of Action
The primary target of N4-(4-chlorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that plays a crucial role in cell cycle regulation and transcription . It is considered a promising target for the treatment of cancers and other diseases .
Mode of Action
This compound directly binds to CDK6, resulting in the suppression of its downstream signaling pathway . This interaction inhibits cell proliferation by blocking cell cycle progression . The compound’s interaction with its target leads to changes in the cell cycle, affecting the cell’s ability to proliferate .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to cell cycle regulation and transcription . By inhibiting CDK6, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This disruption can have downstream effects on various cellular processes, including DNA replication and cell division .
Pharmacokinetics
These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By blocking cell cycle progression, the compound induces cellular apoptosis . This leads to a decrease in the number of proliferating cells, which can be particularly beneficial in the context of cancer treatment .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . This suggests that the compound’s efficacy can be influenced by the chemical environment within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. This reaction selectively produces the 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of the synthesized compound is confirmed through various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as ultrasonic-assisted synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methylamine for nucleophilic substitution, as well as various oxidizing and reducing agents for other types of reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Applications De Recherche Scientifique
(4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine has a wide range of scientific research applications. It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer. The compound has shown significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), making it a promising candidate for cancer therapy . Additionally, it is explored for its potential antimicrobial, antifungal, and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness: (4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine is unique due to its specific substitution pattern and the presence of the chlorophenyl group. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry .
Propriétés
IUPAC Name |
4-N-(4-chlorophenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6/c1-15-13-18-11(10-7-16-20(2)12(10)19-13)17-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFRZDRUMWJDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
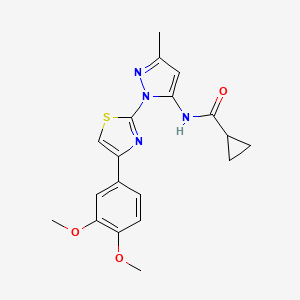
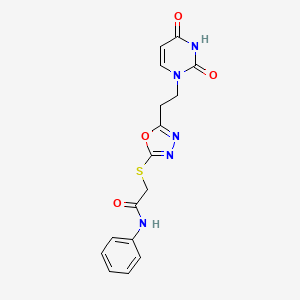
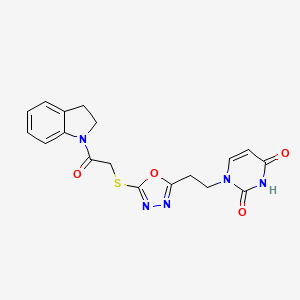
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6423040.png)

![N-[(2-chlorophenyl)methyl]-2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6423055.png)
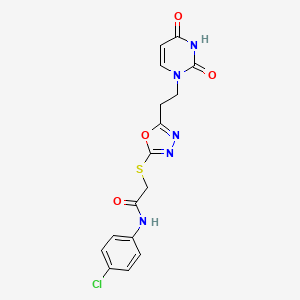
![N-(4-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B6423068.png)
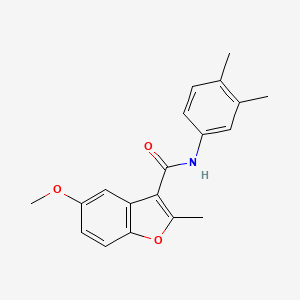
![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B6423092.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea](/img/structure/B6423116.png)
![2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423124.png)
![N4-(2,4-dimethylphenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423130.png)
![N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423131.png)
